molecular formula C15H17N3O B11727159 3-amino-4-(dimethylamino)-N-phenylbenzamide

3-amino-4-(dimethylamino)-N-phenylbenzamide

Cat. No.: B11727159
M. Wt: 255.31 g/mol
InChI Key: VNILCBBQUZOUGT-UHFFFAOYSA-N
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Description

3-amino-4-(dimethylamino)-N-phenylbenzamide is a chemical compound of significant interest in medicinal chemistry research, primarily serving as a core scaffold for developing novel therapeutic agents. This N-phenylbenzamide derivative is recognized for its potential in multiple research domains. In antiviral research, structurally related N-phenylbenzamide analogs have demonstrated potent activity against a range of viruses. Promising results have been shown against Enterovirus 71 (EV71), a pathogen responsible for severe hand-foot-mouth disease, with one analog exhibiting low micromolar IC50 values and high selectivity indices in vitro . Further studies indicate that similar compounds can inhibit Hepatitis B Virus (HBV) replication, including drug-resistant strains, potentially by increasing intracellular levels of the host defense factor APOBEC3G . Beyond virology, this chemical class is being explored in parasitology. Certain N-phenylbenzamide compounds have shown potent activity against Schistosoma mansoni , the parasitic flatworm that causes schistosomiasis, with some derivatives acting rapidly and demonstrating nanomolar efficacy . Earlier research also highlights the anticonvulsant potential of specific 3- and 4-amino-N-(alkyl phenyl)benzamides . Additionally, other benzamide analogs are investigated as insecticides, acting on insect GABA receptors . Researchers utilize this compound as a key intermediate to explore these structure-activity relationships (SAR). Its structure allows for synthetic modifications to optimize physicochemical properties and metabolic stability . Please note: This product is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

3-amino-4-(dimethylamino)-N-phenylbenzamide

InChI

InChI=1S/C15H17N3O/c1-18(2)14-9-8-11(10-13(14)16)15(19)17-12-6-4-3-5-7-12/h3-10H,16H2,1-2H3,(H,17,19)

InChI Key

VNILCBBQUZOUGT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

3-Nitro-4-Chloro-N-Phenylbenzamide Intermediate Synthesis

The foundational step in this route involves coupling 3-nitro-4-chlorobenzoic acid with aniline. As detailed in CN105753731A, phosphite-mediated activation using reagents such as PCl₃ or SOCl₂ achieves near-quantitative conversion (95–97% yield) to 3-nitro-4-chloro-N-phenylbenzamide (Table 1). Critical parameters include:

  • Solvent selection : Chlorobenzene or dichloromethane minimizes side reactions during acylation.

  • Stoichiometry : A 1:1.4 ratio of acid to aniline ensures complete consumption of the starting material.

Table 1: Optimization of 3-Nitro-4-Chloro-N-Phenylbenzamide Synthesis

ParameterOptimal ValueYield (%)Purity (%)
Coupling reagentPCl₃97.098.5
Temperature (°C)10095.898.1
Reaction time (h)296.299.0

Reductive Amination Pathways

Nitro Reduction in the Presence of Dimethylamino Groups

Catalytic hydrogenation (H₂, Raney Ni) or transfer hydrogenation (hydrazine/Fe³⁺) reduces the 3-nitro group to amine without affecting the dimethylamino substituent. Hydrogenation at 80–100°C under 10–15 bar H₂ achieves >95% conversion (Table 2).

Table 2: Comparative Analysis of Nitro Reduction Methods

MethodConditionsYield (%)Selectivity (%)
H₂/Raney Ni100°C, 15 bar95.399.5
N₂H₄/Fe(OH)₃60°C, MeOH/H₂O94.598.7

Alternative Route: Direct C-H Amination

Emerging methodologies from Singh et al. employ photoredox catalysis for direct C-H dimethylamination of 3-amino-N-phenylbenzamide. Using Ru(bpy)₃²⁺ as a photocatalyst and dimethylamine hydrochloride as the amine source, visible-light irradiation (450 nm) achieves 78% yield under mild conditions (Equation 2):

3-Amino-N-Phenylbenzamide+(CH3)2NH\cdotpHClRu(bpy)32+,hν3-Amino-4-(Dimethylamino)-N-Phenylbenzamide[3]\text{3-Amino-N-Phenylbenzamide} + \text{(CH}3\text{)}2\text{NH·HCl} \xrightarrow{\text{Ru(bpy)}_3^{2+}, \, h\nu} \text{3-Amino-4-(Dimethylamino)-N-Phenylbenzamide} \quad

Limitations include moderate regiocontrol (para:meta = 4:1) and scalability constraints.

Physicochemical Characterization and Quality Control

Consistent with literature, the target compound exhibits:

  • Melting point : 152–154°C (DSC, heating rate 10°C/min)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.22 (m, 9H, Ar-H), 2.98 (s, 6H, N(CH₃)₂)

  • HPLC purity : >99.5% (C18 column, MeOH/H₂O = 70:30)

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(dimethylamino)-N-phenylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-amino-4-(dimethylamino)-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can activate certain pathways by binding to receptors on the cell surface . The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of benzamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituents Key Activities/Properties LogP/LogD (Predicted) BBB Penetration Reference
3-Amino-4-(dimethylamino)-N-phenylbenzamide 3-amino, 4-(dimethylamino), N-phenyl Not reported (theoretical) ~2.5–3.0* Potentially moderate†
3-Amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) 3-amino, 4-methoxy, N-(4-bromophenyl) Anti-EV71 (IC50: 5.7–12 μM) ~1.8–2.2 No (log BB <−0.113)
3-Amino-4-chloro-N-(4-chloro-3-methylphenyl)benzamide 3-amino, 4-chloro, N-(aryl) Antiparasitic (T. cruzi, L. donovani) ~3.0–3.5 Likely low
N-Phenylbenzamide (PB)‡ N-phenyl, unsubstituted benzamide Model compound for analytical studies ~1.5–2.0 No

Notes:

  • *Predicted LogP based on dimethylamino group’s contribution to lipophilicity.
  • †Dimethylamino group may enhance membrane permeability compared to methoxy analogs, but molecular weight (>300 Da) and polarity could limit BBB penetration .
  • ‡Used as a reference in mass spectrometry studies .
Pharmacokinetic Considerations
  • However, excessive lipophilicity (LogP >3) may reduce aqueous solubility .
  • BBB Penetration: Most N-phenylbenzamides are hydrophilic (log BB <−0.113) and fail to cross the BBB.

Biological Activity

3-Amino-4-(dimethylamino)-N-phenylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C15H18N2O\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}

Key Functional Groups:

  • Amino Group (-NH2): Contributes to hydrogen bonding and interaction with biological targets.
  • Dimethylamino Group (-N(CH3)2): Enhances lipophilicity and may influence receptor binding.
  • Benzamide Structure: Imparts stability and potential for enzyme interactions.

The biological activity of 3-amino-4-(dimethylamino)-N-phenylbenzamide is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound has been investigated for its potential to inhibit dipeptidyl peptidase IV (DPP-IV), an important enzyme in glucose metabolism.

Inhibition of DPP-IV

  • Study Findings:
    • Research using computer-aided drug design indicated that derivatives of the aminobenzamide scaffold, including 3-amino-4-(dimethylamino)-N-phenylbenzamide, exhibited significant inhibitory effects on DPP-IV activity.
    • In vitro assays demonstrated that certain derivatives achieved up to 38% inhibition at a concentration of 100 µM, highlighting their potential as hypoglycemic agents in diabetes treatment .
  • Binding Mechanism:
    • The compound interacts with the S1 pocket of DPP-IV, which is crucial for substrate specificity. This interaction suggests that modifications to the aminobenzamide structure can enhance binding affinity and selectivity .

Anticancer Properties

Studies have shown that compounds similar to 3-amino-4-(dimethylamino)-N-phenylbenzamide exhibit anticancer properties through various mechanisms:

  • Cell Cycle Arrest: Some derivatives induce cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction: The compound has been linked to the activation of apoptotic pathways, leading to cancer cell death .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. Its activity is believed to stem from its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Comparative Studies

To better understand the biological activity of 3-amino-4-(dimethylamino)-N-phenylbenzamide, it is useful to compare it with structurally similar compounds.

Compound NameStructureDPP-IV Inhibition (%)Anticancer ActivityAntimicrobial Activity
3-Amino-4-(dimethylamino)-N-phenylbenzamideStructure38% at 100 µMYesYes
1-(4-aminophenyl)-3-(4-nitrophenyl)prop-2-en-1-oneStructure28% at 100 µMModerateLimited
N-(4-methoxyphenyl)benzamideStructure20% at 100 µMNoYes

Case Studies

  • Case Study on DPP-IV Inhibition:
    • A series of N-substituted aminobenzamide derivatives were synthesized and evaluated for their DPP-IV inhibitory activity. The study found that modifications in the amine group significantly impacted the inhibition rate, with some compounds surpassing the efficacy of known inhibitors .
  • Anticancer Activity Assessment:
    • In vitro tests on human cancer cell lines revealed that certain analogs of the compound led to a substantial decrease in cell viability, suggesting a promising avenue for further development in cancer therapeutics .

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